2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride
Overview
Description
2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride is a chemical compound commonly used in scientific research. It is known for its role as a buffering agent, helping to maintain a stable pH in biological systems. This compound is particularly useful in experiments that require a stable pH range between 6.1 and 7.5, making it an essential component in many biological and chemical experiments.
Scientific Research Applications
2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride is widely used in scientific research due to its buffering properties. Some of its applications include:
Chemistry: Used as a buffering agent in various chemical reactions and analytical techniques.
Biology: Essential in cell culture, enzyme assays, and protein purification to maintain stable pH conditions.
Medicine: Utilized in electrophysiology experiments to maintain the pH of recording solutions.
Industry: Employed in the production of pharmaceuticals and other chemical products where pH stability is crucial.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride typically involves the reaction of piperidine derivatives with isoxazole compounds under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The product is then purified through crystallization or other separation techniques to obtain the hydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and automated processes to ensure consistency and high yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides or amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Mechanism of Action
2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride acts as a buffering agent by accepting or donating protons to maintain a stable pH. It is a zwitterionic molecule, meaning it has both positive and negative charges at different parts of the molecule. This property allows it to act as a good buffer in both acidic and basic conditions. The compound’s ability to stabilize pH is crucial in various biological and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Tris (tris(hydroxymethyl)aminomethane): Another commonly used buffering agent in biological research.
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): Known for its buffering capacity in a similar pH range.
MOPS (3-(N-morpholino)propanesulfonic acid): Used in biological and biochemical research for its buffering properties.
Uniqueness
2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride is unique due to its zwitterionic nature, which allows it to maintain a stable pH over a wide temperature range. It is also less likely to interfere with biological processes compared to other buffering agents, making it a preferred choice in many experiments.
Properties
IUPAC Name |
2-(3-piperidin-4-yl-1,2-oxazol-5-yl)ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2.ClH/c13-6-3-9-7-10(12-14-9)8-1-4-11-5-2-8;/h7-8,11,13H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYKECXDSUGUMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NOC(=C2)CCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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